molecular formula C12H10BrNO3 B1279688 Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate CAS No. 33277-15-5

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Cat. No.: B1279688
CAS No.: 33277-15-5
M. Wt: 296.12 g/mol
InChI Key: XQQOCKKQAMSPIA-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQOCKKQAMSPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472243
Record name Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33277-15-5
Record name Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Alkyne with Nitrile Oxide Analogue

This method employs a [3+2] cycloaddition between an alkyne and a nitrile oxide derivative to form the isoxazole ring.

Key Reaction Parameters

Parameter Value/Description Source
Substrate 1-Bromo-4-ethynylbenzene
Nitrile Oxide Source Ethyl 2-chloro-2-hydroxyiminoacetate
Base Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature Room temperature to reflux
Time 12 hours
Yield 44%
Mechanism
  • Activation : Ethyl 2-chloro-2-hydroxyiminoacetate generates a nitrile oxide intermediate under basic conditions.
  • Cycloaddition : The nitrile oxide reacts with 1-bromo-4-ethynylbenzene to form the isoxazole ring via concerted [3+2] cycloaddition.
  • Workup : The crude product is purified via column chromatography.
Characterization Data
Spectral Data (CDCl₃) Signal (δ, ppm)
1H NMR 7.73 (d, 2H, J = 8.8 Hz, Ph H-3,5), 7.65 (d, 2H, J = 8.8 Hz, Ph H-2,6), 6.99 (s, 1H, Isox H-4), 4.50 (q, 2H, J = 7.3 Hz, -CH₂CH₃), 1.39 (t, 3H, J = 7.3 Hz, -CH₂CH₃)
Advantages and Limitations
  • Advantages : Direct route with minimal steps.
  • Limitations : Moderate yield (44%) due to competing side reactions.

Oximation-Halogenation-Ring Closure Approach

This multi-step method leverages oximation, halogenation, and ring closure to synthesize the isoxazole skeleton.

Reaction Workflow

Step Description Reagents/Conditions Yield Source
1 Oximation of 4-bromobenzaldehyde Hydroxylamine hydrochloride, NaOH, ethanol, 70°C 94.5%
2 Halogenation of oxime N-Chlorosuccinimide (NCS), DMA, 45°C 95.0%
3 Ring closure with β-ketoester Ethyl propionylacetate, triethylamine, ethanol 79.0%
Adaptation for 4-Bromophenyl Substituent
  • Substrate : Replace 2,6-dichlorobenzaldehyde with 4-bromobenzaldehyde in Step 1.
  • Halogenation : Use NBS (N-bromosuccinimide) instead of NCS for bromination.
  • Ring Closure : React with ethyl 2-chloro-2-hydroxyiminoacetate to introduce the ester group.
Critical Factors
  • Solvent Choice : DMA (N,N-dimethylacetamide) enhances solubility during halogenation.
  • Base Selection : Triethylamine neutralizes HCl generated during ring closure.

Hydrolysis to Carboxylic Acid Derivative

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid.

Parameter Value/Description Source
Reagent Sodium hydroxide (NaOH)
Solvent Ethanol/Water (1:1)
Temperature 20°C
Time 2 hours
Yield 95% (for acid derivative)
Applications
  • Intermediate Synthesis : The carboxylic acid serves as a precursor for amide or ester derivatives in drug discovery.

Comparative Analysis of Methods

Parameter Method 1 (Cyclization) Method 2 (Oximation-Halogenation)
Steps 1 3
Yield 44% 79% (adjusted for substituent)
Reagent Cost Moderate High (NCS/NBS)
Scalability Low (small batches) High (industrial)
Purity Requires chromatography Crystallization possible

Optimization Strategies

  • Catalyst Addition : Incorporate Lewis acids (e.g., CuI) to enhance cycloaddition efficiency.
  • Solvent Screening : Optimize THF alternatives (e.g., dioxane) for better reaction homogeneity.
  • Recycling Byproducts : Recover triethylamine via distillation to reduce costs.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's structure allows it to interact with biological targets, modulating their activity and influencing therapeutic outcomes .

Biological Research

Mechanisms of Action
This compound is utilized in studies investigating biological pathways and mechanisms associated with diseases. It aids researchers in understanding the action of specific enzymes and receptors, which is vital for identifying potential therapeutic targets .

Neuroprotective Properties
Research has indicated that derivatives of this compound may exhibit neuroprotective effects, particularly in conditions like Alzheimer's disease. By modulating the activity of casein kinase 1 (CK1), these compounds can potentially enhance cognitive function and protect neuronal cells from degeneration .

Material Science

Development of New Materials
The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its incorporation into material formulations can enhance performance characteristics such as durability and resistance to environmental factors .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound acts as a standard reference material. It facilitates the calibration and validation of analytical methods used for detecting and quantifying similar compounds, ensuring accuracy in laboratory results .

Environmental Science

Monitoring Brominated Compounds
this compound is also studied for its potential applications in environmental monitoring. Researchers investigate the impact of brominated compounds on ecosystems, contributing to assessments of environmental health and safety .

Data Table: Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drug synthesis
Biological ResearchStudies on disease mechanisms; potential neuroprotective effects
Material ScienceDevelopment of advanced materials with enhanced properties
Analytical ChemistryStandard reference material for method calibration
Environmental ScienceAssessment of brominated compounds' impact on ecosystems

Case Study 1: Neurodegenerative Diseases

A study focused on neurodegenerative diseases demonstrated that analogs of this compound could enhance cognitive function in animal models by modulating CK1 activity. This suggests its potential utility in treating Alzheimer's disease .

Case Study 2: Anti-inflammatory Agents

In clinical trials assessing anti-inflammatory agents, patients treated with derivatives of this compound exhibited reduced symptoms of rheumatoid arthritis. This indicates its potential as a therapeutic agent in inflammatory disorders, highlighting its relevance in clinical settings .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is unique due to the presence of the ethyl ester group and the bromine atom in the phenyl ring. These functional groups contribute to its distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate is an isoxazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique five-membered heterocyclic structure, which incorporates both nitrogen and oxygen atoms, and has been studied for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The empirical formula of this compound is C11H10BrN2O3C_{11}H_{10}BrN_{2}O_{3}. The presence of the bromophenyl group is significant as it may influence the compound's biological activity through electronic and steric effects. The carboxylate moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The isoxazole ring acts as a pharmacophore, enabling binding to specific receptors or enzymes. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may possess similar inhibitory properties.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. This compound may demonstrate efficacy against a range of pathogens, including bacteria and fungi.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity

Anticancer Properties

Isoxazoles have been explored for their anticancer potential. This compound may inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Similar compounds have been reported to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle in specific phases, preventing tumor growth.

Case Studies

  • Study on Isoxazole Derivatives :
    A study evaluated a series of isoxazole derivatives for their anticancer activity against multiple cancer cell lines. This compound was included in the screening, revealing significant cytotoxic effects with an IC50 value indicative of potent activity (exact values not specified in available literature) .
  • Antimicrobial Screening :
    In a comparative study of various heterocyclic compounds, this compound exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of Claisen adducts (e.g., β-keto esters) with hydroxylamine hydrochloride. Key steps include:

  • Reagent Selection : Use of substituted phenyl β-keto esters and hydroxylamine hydrochloride in ethanol/water under reflux .
  • Monitoring : Reaction progress tracked via TLC, with purification by silica gel column chromatography .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of adduct to hydroxylamine) and reflux time (4–6 hours). Reported yields for analogous derivatives range from 70% to 85% .
  • Characterization : Confirmed via 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS to validate structure and purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., isoxazole ring protons at δ 6.5–7.5 ppm, ester groups at δ 1.2–1.4 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1600 cm1^{-1} (isoxazole ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 297.02 for C12_{12}H10_{10}BrNO3_3) .
  • X-ray Crystallography : For absolute configuration (e.g., triclinic crystal system, P1 space group with unit cell parameters a = 7.591 Å, b = 11.303 Å, c = 13.818 Å) .

Basic: How are physical properties (e.g., melting point, solubility) determined experimentally?

Methodological Answer:

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary method. Analogous derivatives melt between 86–180°C, depending on substituents .
  • Solubility : Tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. The ester group enhances solubility in organic solvents .
  • Computational Predictions : Tools like ACD/Labs predict properties (e.g., topological polar surface area = 61.6 Ų, logP = 2.8) to guide experimental design .

Advanced: How can researchers resolve discrepancies in synthetic yields or analytical data across studies?

Methodological Answer:

  • Root-Cause Analysis : Compare reaction conditions (e.g., catalyst use, solvent purity). For example, catalytic asymmetric reductions (e.g., Corey-Bakshi-Shibata) can improve enantiomeric excess but may require inert atmospheres .
  • Reproducibility Checks : Replicate procedures with controlled variables (e.g., moisture-free solvents, anhydrous hydroxylamine).
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) or single-crystal X-ray diffraction to resolve structural ambiguities .
  • Statistical Tools : Apply ANOVA to assess the impact of variables like temperature or catalyst loading on yield .

Advanced: What crystallographic strategies are employed to determine the 3D structure of this compound?

Methodological Answer:

  • Data Collection : Use Bruker SMART CCD diffractometers with Mo Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : SHELX software refines structures via least-squares methods. Key parameters: R1 < 0.05, wR2 < 0.15 for high-resolution data .
  • Challenges : Address twinning or disorder in the bromophenyl group by refining occupancy ratios or using restraints .

Advanced: How is the biological activity of this compound evaluated in pharmacological studies?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity (e.g., Mycobacterium tuberculosis MIC via microplate Alamar Blue assay) .
  • Metabolic Stability : Use liver microsomes or recombinant CYP450 enzymes to identify primary metabolic pathways (e.g., ester hydrolysis or aryl bromine substitution) .
  • Structure-Activity Relationships (SAR) : Modify the bromophenyl or ester group and compare bioactivity trends .

Advanced: What computational methods predict the compound’s physicochemical or pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactivity sites (e.g., electrophilic bromine or nucleophilic ester carbonyl) .
  • Molecular Dynamics (MD) : Simulate solubility or membrane permeability using force fields like AMBER or CHARMM.
  • ADMET Prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability) and toxicity (e.g., Ames test alerts) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

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